molecular formula C7H5FO3 B1304771 2-Fluoro-5-hydroxybenzoic acid CAS No. 51446-30-1

2-Fluoro-5-hydroxybenzoic acid

Cat. No. B1304771
CAS RN: 51446-30-1
M. Wt: 156.11 g/mol
InChI Key: CZNFABVUVHWEJF-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybenzoic acid is a compound that can be inferred to have potential applications in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Although the provided papers do not directly discuss 2-fluoro-5-hydroxybenzoic acid, they do provide insights into the reactivity and utility of structurally related compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for solid-phase synthesis of heterocyclic scaffolds, which suggests that 2-fluoro-5-hydroxybenzoic acid could also serve as a precursor for similar synthetic applications .

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives often involves multistep reactions, including protection/deprotection of functional groups, halogenation, nitration, esterification, and reduction . For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from a chlorofluorobenzoic acid precursor through a series of reactions with an overall yield of 70% . Similarly, 2-fluoro-6-iodobenzoic acid is synthesized from 2-amino-6-fluorobenzoic acid, indicating that amino groups can be functionalized to introduce other substituents such as iodine . These methods could potentially be adapted for the synthesis of 2-fluoro-5-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For instance, the presence of fluorine can increase the acidity of the benzoic acid and affect the hydrogen bonding capabilities . The polymorphism observed in the co-crystal of 5-fluorouracil and 4-hydroxybenzoic acid demonstrates the importance of molecular interactions in defining the solid-state structure . These insights are relevant for understanding the molecular structure of 2-fluoro-5-hydroxybenzoic acid and its potential for forming co-crystals or polymorphs.

Chemical Reactions Analysis

Fluorinated benzoic acids participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other derivatives . The halogen atoms, such as fluorine, can also be involved in substitution reactions, as seen in the synthesis of lanthanide complexes with 2-fluorobenzoic acid . These reactions are indicative of the types of chemical transformations that 2-fluoro-5-hydroxybenzoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by their molecular structure. The introduction of fluorine atoms can affect the boiling point, melting point, solubility, and acidity of the compound . For example, the thermal behavior of lanthanide complexes with 2-fluorobenzoic acid shows that these complexes are thermally stable up to 450 K . The polymorphism of co-crystals involving 4-hydroxybenzoic acid indicates that solvent polarity can influence the grinding outcomes and stability of different forms . These properties are essential for the practical application and handling of 2-fluoro-5-hydroxybenzoic acid in various contexts.

Scientific Research Applications

Plant Disease Resistance

  • Salicylic Acid Derivatives in Plant Defense : Salicylic acid (SA) derivatives, including fluorinated and chlorinated salicylates, have been shown to induce systemic acquired resistance (SAR) in plants against pathogens. Studies indicate that substitutions in salicylic acid derivatives with electron-withdrawing groups, such as fluorine, enhance their effectiveness in inducing plant defense proteins and resistance against tobacco mosaic virus (TMV) (Silverman et al., 2005).

Analytical Chemistry

  • Fluorometric Assay for Hydroxyl Radical Prevention : A novel method utilizing fluorescein as a probe has been developed to evaluate the hydroxyl radical prevention capacity of compounds, including fluorobenzoic acid derivatives. This method is significant for analyzing the metal-chelating capability of various phenolic antioxidants (Ou et al., 2002).

Environmental Microbiology

  • Metabolism of Fluorobenzoates : Research on the anaerobic metabolism of fluorobenzoates, including 2-Fluoro-5-hydroxybenzoic acid, reveals insights into the initial steps of aromatic acid metabolism. These studies are crucial for understanding the biodegradation of aromatic pollutants (Mouttaki et al., 2008).

Materials Science

  • Metal-Organic Frameworks (MOFs) : Fluorinated benzoic acids, including 2-fluorobenzoic acid, are used to synthesize rare-earth metal-organic frameworks. These frameworks have potential applications in gas storage, catalysis, and as sensors (Vizuet et al., 2021).

Pharmaceutical Chemistry

  • Insecticidal Activity of Derivatives : Certain derivatives of 4-fluoro-3-phenoxybenzoic acid exhibit low insecticidal activity against crop pests, highlighting the potential application of fluorobenzoic acid derivatives in agriculture (Mohan et al., 2004).

Biochemistry

  • Enzyme Substrate Specificity : Studies on 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni reveal that fluorobenzoic acid derivatives, including 2-fluoro-5-hydroxybenzoic acid, act as substrates for this enzyme. Such research is critical for understanding enzyme mechanisms and designing enzyme inhibitors (Michalover et al., 1973).

Safety And Hazards

2-Fluoro-5-hydroxybenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

2-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNFABVUVHWEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379054
Record name 2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxybenzoic acid

CAS RN

51446-30-1
Record name 2-Fluoro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51446-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Fluoro-3-methoxybenzoic acid (500 mg, 2.94 mmol) was mixed with freshly distilled 48% HBr (20 mL) and heated at 100° C. for 14 h. Water and HBr were evaporated and the crude product (462 mg) was used without further purification. 1H NMR(CD3OD): δ7.28-7,29 (m, 1H), 6.92-7.12 (m, 2H); 13C NMR (CD3OD): δ167.80, 157.26 (d, J=249 Hz), 154.77, 122.52 (d, J=10.4 Hz), 120.49 (d, J=11 Hz), 118.77 (d, J=19 Hz), 118.58.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-fluoro-5-methoxybenzoic acid (5.00 g, 29.4 mmol) was added 49% aqueous HBr (50 mL) and glacial acetic acid (40 mL). The mixture was heated overnight at 140° C., cooled to RT, diluted with ice water and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated to yield 2-fluoro-5-hydroxybenzoic acid. MS m/z=157 [M+1]+. Calc'd for C7H5FO3: 156.11.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Fluoro-5-methoxybenzonitrile (3d, purchased from Alfa Aesar) (5 g, 33 mmol) was dissolved in hydrobromic acid (50 mL) and glacial acetic acid (30 mL), refluxed for 28 hours at 140° C., and then the reaction mixture was diluted with 100 mL ethyl acetate. The reaction mixture was then washed with 50 mL water and saturated sodium chloride solution successively for three times. The organic layers were combined and concentrated to give a crude product of 2-fluoro-5-hydroxybenzoic acid (3e), 2.88 g white solid (yield 56%). 1H NMR (600 MHz, DMSO-d6) δ 7.19-7.17 (m, 1H), 7.08-7.04 (m, 1H), 6.95-6.92 (m, 1H); ESI-MS m/z: calculated for 156.02. found 154.91 [M−H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Husain, B Entsch, DP Ballou, V Massey… - Journal of Biological …, 1980 - Elsevier
… This inhibition is techuic acid formed from 2-fluoro-5-hydroxybenzoic acid by the action of purified 3-hydroxybenzoate 4-hydroxylase from Pseudomonas tes- found at much lower …
Number of citations: 140 www.sciencedirect.com
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
… 2-Fluoro-5-hydroxybenzoic Acid (5c): Prepared as above from the acetal acid 5a; colorless stars; mp 198.5−200.0 C; 3.1 g (79%). − H NMR (D 3 CSOCD 3 ): δ = 9.69 (s, 1 H), 7.18 (dd, J …
BL Hodous, SD Geuns-Meyer, PE Hughes… - Journal of medicinal …, 2007 - ACS Publications
… 2-Fluoro-5-hydroxybenzoic Acid. To 2-fluoro-5-methoxybenzoic acid (15.0 g, 88.2 mmol) were added HBr (150 mL, 49% aqueous) and glacial acetic acid (120 mL). A reflux condenser …
Number of citations: 116 pubs.acs.org
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
… evaporated to afford 2-fluoro-5-hydroxybenzoic acid as an off … Step 2: To a solution of 2-fluoro-5-hydroxybenzoic acid (5.0 g… 4-bromo-2-fluoro-5-hydroxybenzoic acid 50 as an off white …
Number of citations: 40 pubs.acs.org
TK Leib… - 1991 - apps.dtic.mil
… from Pseudomonas ft',osteroni also displays broad substrate specificity and will hydroxylate compounds such as 2-amino-3-hydroxybenzoic acid and 2-fluoro-5-hydroxybenzoic acid […
Number of citations: 0 apps.dtic.mil
F Wittlinger, DE Heppner, C To… - Journal of medicinal …, 2021 - ACS Publications
… To begin, 3.33 g (21.3 mmol) of 2-fluoro-5-hydroxybenzoic acid was dissolved in 50 mL of fresh concentrated sulfuric acid, and the reaction mixture was warmed to 65 C. To the reaction …
Number of citations: 14 pubs.acs.org
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org
野々山彰人 - 2018 - repository.dl.itc.u-tokyo.ac.jp
博士論文 Nd/Na 異種 2 核金属触媒の新規調製法の 開発とフロー反応への適用 野々山 彰人 Page 1 博士論文 Nd/Na 異種 2 核金属触媒の新規調製法の 開発とフロー反応への適用 野々山 彰人 …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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